

# Sitravatinib in Neoadjuvant Renal Cell Carcinoma: Application Notes and Experimental Protocols

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## Compound Focus: Sitravatinib

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## Introduction and Clinical Rationale

**Sitravatinib** is an orally administered, spectrum-selective receptor tyrosine kinase inhibitor that targets multiple key receptors involved in renal cell carcinoma (RCC) pathogenesis and immunosuppression. Its targets include the TAM family receptors (TYRO3, AXL, and MERTK), split tyrosine-kinase domain-containing receptors (VEGFR family, PDGFR families, and KIT), as well as MET and RET [1] [2]. The **immunomodulatory properties** of **sitravatinib** provide a strong rationale for its combination with immune checkpoint inhibitors in the neoadjuvant setting for RCC. By targeting TAM receptors and VEGFR, **sitravatinib** can potentially reverse immunosuppressive elements in the tumor microenvironment, including reducing myeloid-derived suppressor cells (MDSCs) and T regulatory (Treg) cells while increasing the ratio of M1:M2-polarized macrophages [3] [4].

The **neoadjuvant approach** in locally advanced clear cell RCC (ccRCC) aims to downsize tumors before nephrectomy, potentially facilitating surgical resection and addressing micrometastatic disease early. Current evidence suggests that 20-40% of patients with locally advanced RCC develop metastases post-nephrectomy, highlighting the need for effective perioperative systemic therapies [3]. While adjuvant immunotherapy with pembrolizumab has become a standard of care for high-risk patients after nephrectomy, the neoadjuvant use of immune-based combinations remains investigational but theoretically appealing for potentially enabling

stronger and more durable antitumor immune responses [5]. The unique mechanism of **sitravatinib** makes it a promising candidate for neoadjuvant combinations with immune checkpoint inhibitors.

## Clinical Trial Evidence Summary

### Key Clinical Trials

Several clinical trials have investigated **sitravatinib** in RCC, providing evidence for its potential application in the neoadjuvant setting:

- **Phase II Neoadjuvant Trial (NCT03680521)**: This single-arm, interventional study evaluated neoadjuvant **sitravatinib** plus nivolumab in patients with locally advanced ccRCC prior to curative nephrectomy. The trial enrolled 25 patients, with 20 evaluable for safety and 17 for efficacy. Patients received an initial lead-in of **sitravatinib** monotherapy followed by combination therapy with nivolumab before surgery. The primary endpoint was objective response rate (ORR) prior to surgery, with the null hypothesis set at ORR = 5% and alternative hypothesis at ORR = 30% [3].
- **Phase I Triplet Combination Trial (NCT04518046)**: This phase I trial investigated the combination of **sitravatinib** with nivolumab and ipilimumab in 22 previously untreated patients with advanced ccRCC. The study aimed to determine the optimal dose of **sitravatinib** in the triplet combination and assessed safety, preliminary efficacy, and immunomodulatory effects through longitudinal biomarker analyses [6].
- **First-in-Human Phase 1/1b Study (NCT02219711)**: This early-phase trial evaluated **sitravatinib** in patients with advanced solid tumors, including RCC, establishing the safety profile, pharmacokinetics, and preliminary clinical activity of **sitravatinib** as both monotherapy and in combination with checkpoint inhibitors [1].

### Efficacy Outcomes

Table 1: Efficacy Outcomes of **Sitravatinib** in RCC Clinical Trials

Trial	Patient Population	Regimen	ORR	Median PFS	DFS/OS Outcomes
Phase II Neoadjuvant [3]	Locally advanced ccRCC (n=17)	Sitravatinib + Nivolumab (neoadjuvant)	11.8% (2 PR)	Not reported	24-month DFS: 88.0% (95% CI 61.0-97.0)
Phase I Triplet [6]	Treatment-naïve advanced ccRCC (n=22)	Sitravatinib + Nivolumab + Ipilimumab	45.5%	14.5 months	1-year survival: 80.8%; Median OS not reached
Phase 1b Expansion [1]	Advanced solid tumors	Sitravatinib monotherapy	11.8%	Not reported	Varied by tumor type

The **phase II neoadjuvant trial** did not meet its primary endpoint, as the observed ORR of 11.8% (2 partial responses among 17 evaluable patients) did not reach the predefined threshold of 30%. However, it is noteworthy that **88.2% of patients achieved stable disease**, with a median observed tumor shrinkage of 13.5% (range 0-33%). No patients experienced disease progression prior to surgery or an increase in lesion size. With a median follow-up of 27.5 months, the **24-month disease-free survival probability was 88.0%**, suggesting potential long-term benefit despite the modest radiographic response rate [3].

The **phase I triplet combination trial** demonstrated more robust efficacy, with an ORR of 45.5% and a disease control rate of 86.4% in treatment-naïve patients with advanced ccRCC. The median progression-free survival was 14.5 months, and the 1-year survival probability was 80.8%. Neither median overall survival nor median duration of response had been reached at the time of data cutoff, suggesting potential for durable responses in responding patients [6].

## Safety Profile

Table 2: Safety Profile of **Sitravatinib**-Containing Regimens in RCC Trials

Trial	Regimen	Most Common TRAEs	Grade 3 TRAEs	Grade 4/5 TRAEs	Discontinuations due to TRAEs
Phase II Neoadjuvant [3]	Sitravatinib + Nivolumab	Hypertension, lipase increase	45% (sitravatinib-related); 15.8% (nivolumab-related)	None	30% (6/20 patients)
Phase I Triplet [6]	Sitravatinib + Nivolumab + Ipilimumab	Immune-related AEs (colitis, myocarditis, pneumonitis)	Frequent immune-related AEs	One possible treatment-related death (acute hepatitis)	Not specified
First-in-Human [1]	Sitravatinib monotherapy	Diarrhea, fatigue, hypertension, nausea	53.4%	One treatment-related death	13.5%

In the **phase II neoadjuvant trial**, treatment-related adverse events (TRAEs) of any grade occurred in all patients (100%), with the majority being grade 1 or 2. The most common grade 3 TRAEs were **hypertension (30%) and lipase increase (10%)**. Notably, four of seven patients (57.1%) who started at the 120 mg dose developed grade 3 hypertension, leading to dose reduction and protocol amendment to a starting dose of 80 mg daily. There were no grade 4 or 5 treatment-related adverse events. TRAEs led to treatment discontinuation in 30% of patients, with pancreatitis being the most common cause of **sitravatinib** discontinuation [3].

The **phase I triplet combination trial** demonstrated that **sitravatinib** could be safely combined with nivolumab and ipilimumab, though this regimen required careful management. The initial cohort receiving **sitravatinib** 35 mg daily with standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) experienced a high frequency of immune-related adverse events, leading to protocol modifications including

**ipilimumab dose reduction to 0.7 mg/kg**, which enabled safe dose escalation of **sitravatinib** up to 100 mg daily [6].

## Mechanisms of Action and Signaling Pathways

### Direct Kinase Inhibition

**Sitravatinib** exerts its antitumor effects through **multifaceted mechanisms** targeting both tumor cells and the immune microenvironment. As a tyrosine kinase inhibitor, it directly blocks the activity of multiple receptors crucial for RCC pathogenesis:

- **VEGFR family inhibition:** Suppresses angiogenesis, reducing tumor vasculature and oxygen supply [4] [2]
- **TAM receptor (TYRO3, AXL, MERTK) inhibition:** Modulates innate immune responses and reduces phagocytosis of apoptotic cells [4]
- **MET inhibition:** Targets the HGF/MET axis involved in tumor growth and metastasis [2]
- **PDGFR family inhibition:** Affects pericyte function and stromal interactions [2]

Preclinical studies demonstrate that **sitravatinib** inhibits colony formation and tumor cell viability with an IC50 of approximately 1  $\mu$ M, though its potent in vivo activity at lower concentrations suggests that **tumor microenvironment modulation** rather than direct tumor cell killing primarily drives its efficacy [4].

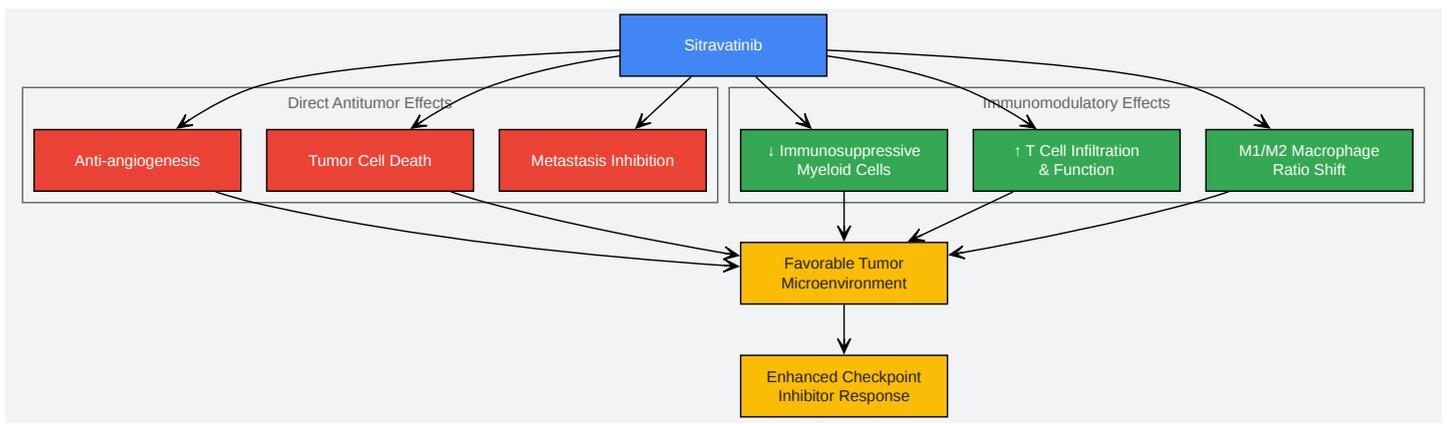
### Immunomodulatory Effects

The immunomodulatory properties of **sitravatinib** provide the rationale for its combination with immune checkpoint inhibitors. Preclinical models demonstrate that **sitravatinib** treatment:

- **Reduces immunosuppressive myeloid cells** including monocytic MDSCs and M2-polarized macrophages [4]
- **Increases CD4+ T cell infiltration** into tumors and promotes CD8+ T cell proliferation in lymphoid organs [4]
- **Upregulates PD-L1 expression** on tumor cells, potentially enhancing susceptibility to PD-1/PD-L1 blockade [4]
- **Inhibits M2-like macrophage polarization** in a MerTK-dependent manner, shifting the macrophage balance toward immunostimulatory M1 phenotypes [4]

These changes collectively transform the tumor microenvironment from immunosuppressive ("cold") to immunologically active ("hot"), potentially overcoming resistance mechanisms to checkpoint inhibitor therapy [4].

Diagram: **Sitravatinib** Mechanisms in the Tumor Microenvironment



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## Biomarker and Correlative Findings

Correlative analyses from clinical trials provide insights into the biological effects of **sitravatinib** in patients. In the phase II neoadjuvant trial, **immune analyses of paired tumor biopsies** demonstrated changes in the tumor microenvironment resulting in an immunologically active tumor by the time of surgery (median time-to-surgery: 50 days) [3]. Single-cell RNA sequencing from the phase I triplet therapy trial identified dynamic shifts in the tumor microenvironment, including:

- **Increased T cell infiltration** with cytotoxic phenotypes
- **Decreased myeloid and endothelial cells**

- Emergence of a **tumor cell-specific epithelial-mesenchymal transition (EMT)-like program** associated with treatment resistance and poor outcomes
- **T cell exhaustion and M2-like myeloid enrichment** in resistant cases [6]

These findings suggest that monitoring specific cellular and molecular changes during neoadjuvant treatment may help identify biomarkers of response and resistance.

## Experimental Protocols and Methodologies

### Neoadjuvant Treatment Protocol for RCC

Based on the phase II trial design [3], the following protocol is recommended for neoadjuvant **sitravatinib** plus nivolumab in locally advanced RCC:

- **Patient Selection Criteria:**
  - Histologically confirmed locally advanced clear cell RCC
  - Planned for curative nephrectomy
  - Clinical stage T3 or higher primary tumors
  - Adequate organ function and performance status
  - Absence of metastatic disease (confirmed by baseline imaging)
- **Treatment Schedule:**
  - **Sitravatinib lead-in:** 80 mg orally once daily for 14 days (based on amended dose from protocol)
  - **Combination phase:** Continue **sitravatinib** 80 mg daily plus nivolumab 240 mg every 2 weeks or 480 mg every 4 weeks for approximately 2 cycles (total neoadjuvant treatment duration ~6-8 weeks)
  - **Dose modifications:** Based on toxicity management guidelines outlined in Section 4.3
- **Pre-treatment Evaluation:**
  - Comprehensive metabolic panel, complete blood count, thyroid function tests
  - CT chest/abdomen/pelvis with contrast using RECIST 1.1 criteria
  - Tumor biopsy for baseline biomarker assessment (optional but recommended for correlative studies)
  - Cardiovascular assessment including blood pressure monitoring

## Response Assessment and Surgical Planning

- **Radiological Assessment:**

- Repeat CT imaging after completion of neoadjuvant therapy (approximately 6-8 weeks after initiation)
- Use RECIST 1.1 criteria for objective response assessment
- Compare tumor dimensions in three planes for accurate measurement of changes
- Document any changes in tumor relationship to surrounding structures

- **Surgical Planning:**

- Schedule nephrectomy approximately 2-4 weeks after last dose of neoadjuvant therapy
- Consider partial versus radical nephrectomy based on post-treatment tumor size and location
- Collect intraoperative tumor samples for correlative studies (highly recommended)

- **Pathologic Assessment:**

- Standard histopathological evaluation with Fuhrman nuclear grading
- Assessment of treatment-related changes (necrosis, fibrosis, inflammatory infiltrate)
- Biobanking of fresh tissue for biomarker studies (optional but recommended)

## Toxicity Management Guidelines

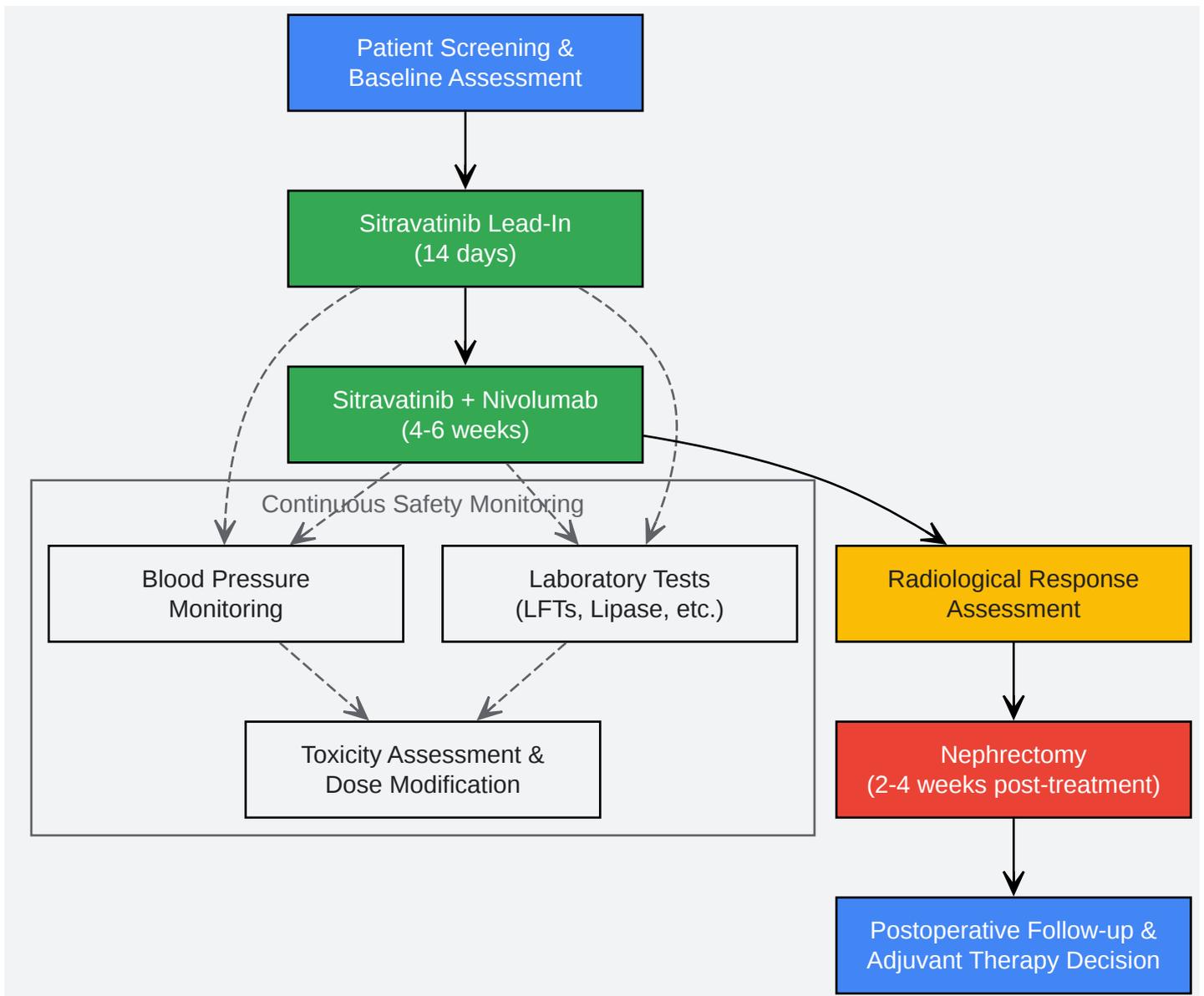
Table 3: Management of Common **Sitravatinib**-Related Adverse Events

Adverse Event	Grade 1	Grade 2	Grade 3	Grade 4
<b>Hypertension</b>	Monitor BP weekly; lifestyle modifications	Initiate/add antihypertensive medication; monitor BP twice weekly	Hold sitravatinib until $\leq$ Grade 1; optimize antihypertensives; consider dose reduction	Discontinue sitravatinib permanently
<b>Hand-Foot Syndrome</b>	Topical emollients; avoid friction	Topical corticosteroids; consider dose reduction	Hold sitravatinib until $\leq$ Grade 1; then resume with dose reduction	Discontinue sitravatinib permanently

Adverse Event	Grade 1	Grade 2	Grade 3	Grade 4
<b>Diarrhea</b>	Antidiarrheals (loperamide) as needed	Initiate antidiarrheals; ensure hydration	Hold sitravatinib until ≤Grade 1; intravenous hydration if needed	Discontinue sitravatinib permanently
<b>Fatigue</b>	Supportive care; assess other causes	Consider dose delay; rule out other etiologies	Hold sitravatinib until ≤Grade 1; consider dose reduction	Discontinue sitravatinib permanently
<b>Lipase/Amylase Elevation</b>	Monitor weekly	Monitor twice weekly; consider holding sitravatinib	Hold sitravatinib until ≤Grade 1; consider dose reduction	Discontinue sitravatinib permanently

For **immune-related adverse events** from combination therapy with nivolumab, standard management guidelines for checkpoint inhibitor toxicity should be followed, including corticosteroid initiation and specialist consultation for severe cases.

*Diagram: Neoadjuvant Treatment Workflow and Monitoring*



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## Correlative Study Methodologies

For comprehensive biomarker evaluation in **sitravatinib**-based neoadjuvant trials, the following methodologies are recommended:

- **Longitudinal Tissue Collection:**

- Obtain core needle biopsies at baseline (pre-treatment) and at surgery (post-treatment)

- Collect fresh tissue portions for single-cell RNA sequencing, with remainder in formalin-fixed paraffin-embedding
  - Process within 30 minutes of collection for optimal preservation
- **Single-Cell RNA Sequencing Protocol:**
    - Tissue dissociation using validated tumor dissociation kit
    - Single-cell suspension preparation with viability >80%
    - Library preparation using 10X Genomics platform
    - Sequencing depth: ≥20,000 reads per cell
    - Bioinformatics analysis using Seurat or similar pipelines
  - **Multiplex Immunofluorescence:**
    - Staining for T cell markers (CD3, CD8, CD4), macrophage markers (CD68, CD163), and checkpoint markers (PD-1, PD-L1)
    - Quantitative image analysis using automated platforms
    - Spatial analysis to determine immune cell distribution relative to tumor regions
  - **Pharmacokinetic Assessments:**
    - Trough blood collection for **sitravatinib** levels at steady state
    - Liquid chromatography-mass spectrometry for quantification
    - Correlation with toxicity and efficacy parameters

## Future Directions and Clinical Implications

The development of **sitravatinib** in neoadjuvant RCC represents an ongoing area of clinical investigation. While the primary endpoint of the phase II neoadjuvant trial was not met, the promising **24-month disease-free survival of 88%** and the favorable immunological changes in the tumor microenvironment support further study of this approach [3]. Several important considerations for future research emerge from the current evidence:

- **Biomarker development** remains critical for patient selection. The identification of tumors with specific immunological features or TAM receptor dependence may enrich for responders to **sitravatinib**-containing regimens.
- **Novel combinations** with alternative checkpoint inhibitors or targeted agents may enhance efficacy while maintaining manageable toxicity profiles.

- **Treatment sequencing** strategies incorporating **sitravatinib** in both neoadjuvant and adjuvant contexts warrant investigation in perioperative trials.
- **Dose optimization** continues to be important, with consideration of lower starting doses (80 mg daily) based on the phase II experience, or intermittent dosing schedules to improve tolerability.

The evolving landscape of perioperative therapy in RCC, with the establishment of adjuvant pembrolizumab as standard care for high-risk patients, creates both challenges and opportunities for neoadjuvant approaches [5]. Future trials should consider **randomized designs comparing neoadjuvant followed by adjuvant therapy versus adjuvant therapy alone** to definitively establish the value of the neoadjuvant approach. Additionally, correlative studies should be integrated into all future trials to advance our understanding of **sitravatinib**'s mechanisms and identify predictive biomarkers.

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## References

1. First-in-human phase 1/1b study to evaluate sitravatinib in ... [pubmed.ncbi.nlm.nih.gov]
2. Sitravatinib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Phase II trial of neoadjuvant sitravatinib plus nivolumab in ... [nature.com]
4. Sitravatinib potentiates immune checkpoint blockade in ... [pmc.ncbi.nlm.nih.gov]
5. Neoadjuvant and Adjuvant Immune-based Approach for ... [sciencedirect.com]
6. Sitravatinib in combination with nivolumab plus ipilimumab in ... [pmc.ncbi.nlm.nih.gov]

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